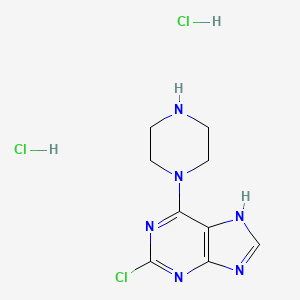

![molecular formula C8H5ClF3N3O B1430262 [8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol CAS No. 1616500-62-9](/img/structure/B1430262.png)

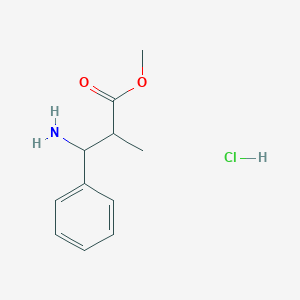

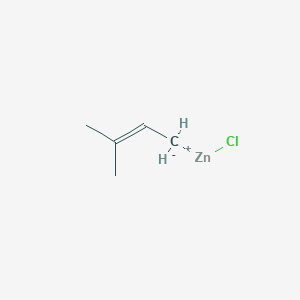

[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol

Overview

Description

“[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1177299-79-4 . It has a molecular weight of 301.1 and is often used as a reagent for biological studies .

Synthesis Analysis

The synthesis of similar compounds involves nitrogen protection in a stainless steel autoclave with the addition of an ethanolic solution of 10% palladium carbon . The mixture is then subjected to hydrogenation under pressure, followed by filtration and washing .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 301.1 . It’s typically stored at room temperature and is available in powder form .Scientific Research Applications

Anti-Cancer Studies

This compound has been utilized in the synthesis of derivatives that show promising anti-cancer properties. For instance, certain derivatives have been tested for their antiproliferative action against human colon cancer cell lines, showing significant potential in cancer treatment .

Antibacterial Activity

Research has indicated that derivatives of this compound exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains. This makes it a valuable candidate for the development of new antibacterial agents .

Antifungal Applications

The triazole ring, a component of this compound, is known for its use in antifungal drugs. It’s been included in the synthesis of molecules that could potentially treat local and systemic fungal infections, which are significant issues in medicine .

Dual c-Met/VEGFR-2 Inhibitors

Derivatives of this compound have been designed and evaluated as novel dual c-Met/VEGFR-2 inhibitors. These inhibitors play a role in cancer treatment by targeting specific pathways involved in cell proliferation and angiogenesis .

Antiviral and Antimicrobial Activities

The compound’s derivatives have also been explored for their potential antiviral and antimicrobial activities. This includes research into their effectiveness against viruses like Herpes simplex .

Pharmaceutical Drug Development

The trifluoromethyl group present in this compound is a common pharmacophore in many FDA-approved drugs. It’s been part of the synthesis of drugs for various diseases and disorders, highlighting its importance in drug discovery and development .

Safety and Hazards

properties

IUPAC Name |

[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3N3O/c9-5-1-4(8(10,11)12)2-15-6(3-16)13-14-7(5)15/h1-2,16H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTWZKPSRCNDAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=C(N2C=C1C(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

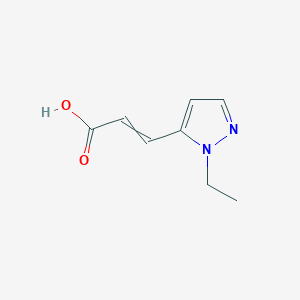

![([4-(4-Methoxyphenyl)-1H-imidazol-2-YL]methyl)methylamine dihydrochloride](/img/structure/B1430179.png)

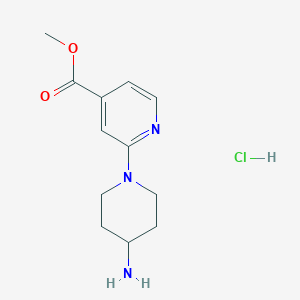

![Methyl 3-iodo-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1430191.png)

![Methyl 2-bromoimidazo[1,2-A]pyridine-8-carboxylate](/img/structure/B1430192.png)

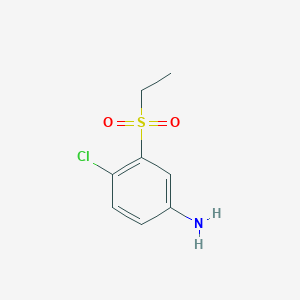

![ethyl 2-[N-acetyl-4-[acetyl-(2-ethoxy-2-oxoethyl)amino]anilino]acetate](/img/structure/B1430198.png)

![2-[2,3-Dihydroxy-1-(1H-indol-3-yl)propyl]-L-tryptophan](/img/structure/B1430199.png)